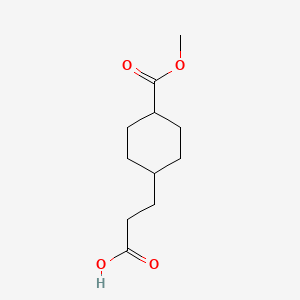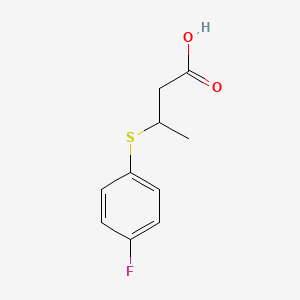
trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid: is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives followed by subsequent functional group transformations. One common method includes the use of methoxycarbonylation reactions under controlled conditions to introduce the methoxycarbonyl group onto the cyclohexyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and carboxylic acid groups.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties.
Mechanism of Action
The mechanism by which trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Trans 3-(4-(Tert-Butoxycarbonyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.
Trans 3-(4-(Methoxycarbonyl)cyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The methoxycarbonyl group offers unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(4-methoxycarbonylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
InChI Key |
QBQPWNZJRPILOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)


